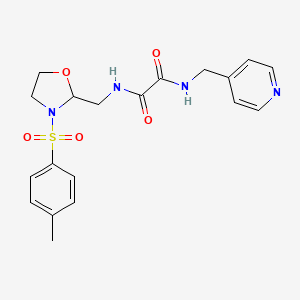

N1-(pyridin-4-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide

説明

特性

IUPAC Name |

N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O5S/c1-14-2-4-16(5-3-14)29(26,27)23-10-11-28-17(23)13-22-19(25)18(24)21-12-15-6-8-20-9-7-15/h2-9,17H,10-13H2,1H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQKCNJNHYEMDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-(pyridin-4-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide, commonly referred to as SDZ ISQ 844, is a compound with potential pharmaceutical applications. Its structure includes a pyridine ring and a tosylated oxazolidine, which may contribute to its biological activity. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C20H23N3O5 |

| Molecular Weight | 357.400 g/mol |

| CAS Number | 143526-87-8 |

| Density | 1.21 g/cm³ |

| Boiling Point | 529.8 °C |

| LogP | 1.911 |

Structural Characteristics

The compound features a pyridine moiety, which is known for its role in various biological activities, and a tosylated oxazolidine that may enhance its stability and solubility in biological systems.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit several pharmacological effects:

- Antimicrobial Activity : Studies have shown that oxalamide derivatives can possess antimicrobial properties, potentially inhibiting bacterial growth.

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, possibly through apoptosis induction.

- Anti-inflammatory Effects : Some derivatives have been noted for their ability to modulate inflammatory responses in vitro.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.

- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways associated with cell growth and apoptosis.

Antimicrobial Activity Study

A study assessed the antimicrobial efficacy of various oxalamide derivatives, including this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations of 50 µg/mL, suggesting promising antimicrobial properties.

Anticancer Activity Research

In vitro assays conducted on human cancer cell lines (e.g., MCF7 breast cancer cells) demonstrated that the compound induced apoptosis at concentrations ranging from 10 µM to 50 µM. Flow cytometry analysis revealed an increase in early apoptotic cells, supporting its potential as an anticancer agent.

Anti-inflammatory Effects

A recent study investigated the anti-inflammatory effects of the compound in a murine model of inflammation. Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential therapeutic role in inflammatory diseases.

類似化合物との比較

Substituent-Driven Bioactivity

- Antiviral Activity : Compounds like 14 () feature thiazole and pyrrolidine groups, which may enhance binding to viral targets (e.g., HIV CD4-binding site). In contrast, the pyridin-4-ylmethyl group in the target compound could favor interactions with aromatic residues in enzymes or receptors .

- Flavoring Agents : S336 () utilizes 2,4-dimethoxybenzyl and pyridin-2-yl ethyl groups, which are critical for umami receptor (hTAS1R1/hTAS1R3) activation. The target compound’s pyridin-4-ylmethyl group may lack this specificity due to differences in spatial orientation .

- Enzyme Inhibition : Compound 28 () employs halogenated aryl groups (3-chloro-4-fluorophenyl) for cytochrome P450 inhibition, while the target compound’s tosyloxazolidine group could act as a leaving group or steric hindrance modulator .

Metabolic and Toxicological Profiles

- The target compound’s tosyl group may undergo sulfonate hydrolysis, altering its metabolic pathway compared to S336 .

- Safety Margins: S336 has a No Observed Effect Level (NOEL) of 100 mg/kg bw/day, with a safety margin >33 million. 16.100/16.101) share this profile, implying the target compound’s safety could depend on substituent toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。